molecular formula C19H13N3O2S B5590223 4-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate

4-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate

Cat. No.: B5590223
M. Wt: 347.4 g/mol
InChI Key: STUGOKJJEQIZJU-UHFFFAOYSA-N
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Description

4-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate is a useful research compound. Its molecular formula is C19H13N3O2S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.07284784 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties

Research on 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones and 4-cyanoquinazolines has explored their photophysical properties. These compounds exhibit fluorescence in the blue-green region and demonstrate significant quantum yields in different solvents. The study highlights the influence of donor fragment nature on photophysical properties, with some molecules showing increased emission intensity upon the addition of water, indicating potential applications in optical materials and sensors (Moshkina et al., 2022).

Antimicrobial Activities

Several studies have synthesized and evaluated the antimicrobial properties of quinazolin-4(3H)-one derivatives. For instance, 2-alkyl and 2-aryl-3-(phenylamino)quinazolin-4(3H)-ones have shown promising antimicrobial activities, suggesting their potential as new antimicrobial agents (Mohammadi et al., 2017).

Anticancer Activity

Quinazolin-4(3H)-one derivatives have also been investigated for their anticancer activity. For example, novel 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3H)-one derivatives were synthesized, showing remarkable activity against the CNS SNB-75 Cancer cell line, underscoring the potential of these compounds in cancer therapy (Noolvi & Patel, 2013).

Anticonvulsant Effects

The anticonvulsant activities of 2-phenyl-3-(3-(substituted-benzylideneamino)quinazolin-4(3H)-one derivatives have been evaluated, revealing promising compounds with significant effects in protecting against seizure attacks, indicating potential applications in the treatment of epilepsy (Gupta et al., 2013).

Mechanism of Action

The mechanism of action of a compound like “4-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate” would depend on its specific structure and the context in which it’s used. Quinazoline derivatives are known to have various biological activities, such as anticancer, anti-inflammatory, and antimicrobial activities .

Safety and Hazards

The safety and hazards associated with a compound like “4-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate” would depend on its specific structure and how it’s used. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

The future directions for research on a compound like “4-(4-quinazolinylamino)phenyl 2-thiophenecarboxylate” would depend on its specific properties and potential applications. Quinazoline and thiophene derivatives are areas of active research due to their diverse biological activities .

Properties

IUPAC Name

[4-(quinazolin-4-ylamino)phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c23-19(17-6-3-11-25-17)24-14-9-7-13(8-10-14)22-18-15-4-1-2-5-16(15)20-12-21-18/h1-12H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUGOKJJEQIZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.